N-Acetylhexosamine
Overview
Description
Synthesis Analysis
N-Acetylhexosaminidases exhibit activity towards both N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) moieties . They catalyze hydrolysis of terminal, non-reducing N-acetylhexosamine residues, notably N-acetylglucosamine or N-acetylgalactosamine, in N-acetyl-β-D-hexosaminides . The use of unconventional media can considerably alter the progress of transglycosylation reactions .Molecular Structure Analysis
N-Acetylhexosaminidases are a unique family of glycoside hydrolases with dual substrate specificity and a particular reaction mechanism . They have a distinct substrate-assisted mechanism that utilizes the 2-acetamido group as a nucleophile .Chemical Reactions Analysis
N-Acetylhexosaminidases demonstrate the catalytic potential in a range of unusual reactions, processing of unnatural substrates, formation of unexpected products, and demanding reaction designs . The use of unconventional media can considerably alter the progress of transglycosylation reactions .Physical And Chemical Properties Analysis
N-Acetylhexosaminidases are hydrolytic enzymes per se, their good stability, easy recombinant production, absolute stereoselectivity, and a broad substrate specificity predestine these enzymes for challenging applications in carbohydrate synthesis .Scientific Research Applications
Application in Psychiatric Disorders
N-acetylhexosamine's derivative, N-acetylcysteine (NAC), has shown promising results in the field of psychiatry, suggesting its potential benefits in treating various psychiatric disorders. While primarily known for its role as a mucolytic and an antidote to paracetamol overdose, increasing interest has been shown in its use for psychiatric conditions. This is due to its multifaceted role, acting as a precursor to the antioxidant glutathione and modulating glutamatergic, neurotropic, and inflammatory pathways. Research indicates its promising results in populations with disorders where treatment efficacy has previously been limited, including addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder (Dean, Giorlando, & Berk, 2011).
Antioxidant and Anti-inflammatory Properties
The therapeutic and clinical applications of N-acetylcysteine (NAC), a derivative of N-acetylhexosamine, are tied to its complex and multifaceted mechanisms. Used in the treatment of various disorders, NAC’s efficacy stems from its antioxidative activity, which involves fast reactions with radicals and the restitution of impaired targets in vital cellular components. Its unique ability to efficiently reduce disulfide bonds in proteins, altering their structures and disrupting ligand bonding, makes it a valuable compound in biological, biomedical, and biotechnological applications (Samuni, Goldstein, Dean, & Berk, 2013).
Mechanism of Action
Target of Action
The primary target of 2-Acetamido-2-Deoxy-Hexose, also known as N-Acetylhexosamine, is the penicillin-binding protein (PBP2a) of Staphylococcus aureus . This protein plays a crucial role in bacterial cell wall synthesis, making it a key target for antibacterial agents .
Mode of Action
N-Acetylhexosamine interacts with its target, PBP2a, through hydrogen bond interactions . Specifically, it forms bonds with serine 49 and threonine 413 at distances of 2.2 Å and 3.4 Å, respectively . This interaction inhibits the function of PBP2a, thereby disrupting the synthesis of the bacterial cell wall .
Biochemical Pathways
N-Acetylhexosamine is involved in the glycoprotein metabolism . Glycoproteins, known as proteoglycans, form the ground substance in the extra-cellular matrix of connective tissue . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs), which include hyaluronic acid, chondroitin sulfate, dermatan sulfate, keratan sulfate, heparin, and heparan sulfate . All of the GAGs contain derivatives of glucosamine or galactosamine .
Pharmacokinetics
The pharmacokinetic properties of N-Acetylhexosamine indicate good oral bioavailability . The absorption parameters such as water solubility, CaCO2 permeability capacity, intestinal absorption, and skin permeability were recorded at -1.214 log mol/L, -0.217 log papp in 10^-6 cm/s, 26.824%, and -3.137 log kp, respectively .
Result of Action
The inhibitory action of N-Acetylhexosamine against PBP2a results in a potent antibacterial effect against Staphylococcus aureus . By disrupting the function of PBP2a, N-Acetylhexosamine inhibits the synthesis of the bacterial cell wall, leading to the death of the bacteria .
Action Environment
The action of N-Acetylhexosamine can be influenced by environmental factors. For instance, N-Deacetylation of 2-acetamido-2-deoxy-hexose residues is accomplished in liquid ammonia containing calcium . This suggests that the compound’s action, efficacy, and stability can be affected by the chemical environment.
Future Directions
properties
IUPAC Name |
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859634 | |
Record name | 2-Acetamido-2-deoxyhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320732 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-Acetylhexosamine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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